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5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Medicinal chemists require precise pyrazole scaffolds for GPCR/kinase SAR. Substituting this compound with des-methyl or N1-phenyl analogs alters conformational flexibility and lipophilicity (XLogP3 2.8 vs 2.3 for analogs), risking failed SAR translation. - **Key differentiator:** N1-benzyl spacer (2 rotatable bonds) vs. N1-phenyl (1 bond) enables distinct subpocket access - **Synthetic utility:** 3-amino group (pKa ~3.95) allows chemoselective acylation at pH 8-9 - **Supply:** ≥95% purity, 1g/5g quantities, immediate shipment

Molecular Formula C12H12F3N3
Molecular Weight 255.24 g/mol
CAS No. 1004643-49-5
Cat. No. B3197283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine
CAS1004643-49-5
Molecular FormulaC12H12F3N3
Molecular Weight255.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC2=CC(=CC=C2)C(F)(F)F)N
InChIInChI=1S/C12H12F3N3/c1-8-5-11(16)17-18(8)7-9-3-2-4-10(6-9)12(13,14)15/h2-6H,7H2,1H3,(H2,16,17)
InChIKeyGAYJVRYWRNUKOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine: Physicochemical Overview


5-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine (CAS 1004643-49-5, PubChem CID 7017725) is a trisubstituted pyrazole derivative bearing a 3-amino group, a 5-methyl substituent, and an N1-(3-trifluoromethylbenzyl) moiety [1]. With a molecular weight of 255.24 g/mol, a computed XLogP3 of 2.8, a topological polar surface area (TPSA) of 43.8 Ų, and a predicted pKa of 3.95 ± 0.11, this compound occupies a distinct physicochemical niche relative to its closest commercially available analogs, including its des-methyl counterpart 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine (CAS 956395-93-0, MW 241.21) and its N-phenyl regioisomer 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine (CAS 1273833-76-3) . The 3-(trifluoromethyl)benzyl substituent has been independently investigated in adenosine receptor ligand programs, where this moiety was described as a group conferring potency and selectivity toward specific GPCR subtypes [2].

GPCR fragment-based discovery with 3-trifluoromethylbenzyl pharmacophore precedent
Lipophilicity-tuning handle via 5-methyl group for SAR exploration
3-amino synthetic handle for amide/urea library elaboration

Why This Pyrazol-3-amine Cannot Be Casually Substituted


Generic substitution among pyrazol-3-amine building blocks is inadvisable because small structural perturbations—the presence or absence of the 5-methyl group, the position of the amine substituent on the pyrazole ring, and the benzyl versus phenyl connectivity to the trifluoromethylphenyl group—produce measurable differences in computed physicochemical properties that directly impact downstream synthetic tractability, solubility, and potential target engagement [1]. The 5-methyl group on the target compound (MW 255.24, predicted pKa 3.95) distinguishes it from the des-methyl analog 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine (MW 241.21), altering both steric bulk at the pyrazole C5 position and the electronic environment of the 3-amino nucleophile . Furthermore, the benzyl spacer (N1–CH2–aryl) in the target compound introduces conformational flexibility absent in the directly N1-phenyl-linked analog (CAS 1273833-76-3, MW 241.21), which restricts rotational freedom and alters the spatial presentation of the trifluoromethyl group . These differences, though subtle, can dictate regioselectivity in subsequent derivatization reactions and binding-mode compatibility in structure-based design campaigns [2].

5-Methyl deletion
Removing the 5-methyl group (des-methyl analog) lowers molecular weight by 14 Da and shifts lipophilicity; downstream target engagement and solubility profiles may differ.
Benzyl vs. phenyl linker
The N1-benzyl spacer provides an extra rotatable bond absent in the N-phenyl analog, altering conformational sampling and binding-mode compatibility.
3-Amine vs. 5-amine regioisomer
Predicted pKa differs by ~1–2.5 units; ionization and hydrogen-bonding behavior at the amino group may not transfer, impacting salt selection and target interaction.

Differentiation Evidence vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation

The 5-methyl substituent on the target compound increases molecular weight by 14.03 g/mol and elevates computed lipophilicity relative to the des-methyl analog 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine (CAS 956395-93-0). The target compound has a computed XLogP3 of 2.8 [1], representing a meaningful increase in predicted lipophilicity compared to the des-methyl analog, consistent with the addition of one sp³-hybridized carbon. This difference can influence membrane permeability, metabolic stability, and protein binding in downstream applications.

MW & lipophilicity shift
Reported
ΔMW +14.03 g/mol; XLogP3 2.8
Supports property-based SAR differentiation from des-methyl analog
Computed logP; experimental logP not available
Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

pKa and Ionization State at the 3-Amine Position

The target compound exhibits a predicted pKa of 3.95 ± 0.11 for the pyrazol-3-amine conjugate acid , indicating that the 3-amino group remains predominantly unprotonated at physiological pH (7.4). This contrasts with regioisomeric pyrazol-5-amines, where the amine is conjugated differently with the ring, generally resulting in higher basicity (predicted pKa typically 5.0–6.5 for pyrazol-5-amines). The low pKa of the target compound's 3-amine is consistent with the electron-withdrawing effect of the adjacent pyrazole N2 and the 3-(trifluoromethyl)benzyl N1-substituent, and has implications for hydrogen-bond donor/acceptor behavior in biological target engagement.

3-amine pKa
Class-level
pKa 3.95 ± 0.11
Lower basicity relative to 5-amine regioisomers; influences protonation state at physiological pH
Predicted value; experimental verification recommended
Physicochemical Characterization Solubility Prediction Salt Formation

Benzyl Spacer Conformational Flexibility

The N1-benzyl linkage in the target compound (N1–CH2–aryl, 2 rotatable bonds from pyrazole to the trifluoromethylphenyl ring) provides greater conformational freedom than the N1-phenyl analog 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine (CAS 1273833-76-3), which has a direct N–aryl bond (1 rotatable bond) [1]. This increased flexibility allows the 3-(trifluoromethyl)phenyl group to sample a wider range of spatial orientations, which may be advantageous for accessing ligand-binding pockets that require specific dihedral angle geometries between the pyrazole core and the aryl ring [2]. In the PLOS ONE 2015 study by Federico et al., molecular docking of the closely related 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety at adenosine receptors indicated that the benzyl spacer contributes to distinct binding poses compared to directly linked aryl systems [2].

Conformational flexibility
Class-level
2 rotatable bonds (N1–CH₂–aryl)
Benzyl spacer provides additional dihedral sampling vs. N-phenyl analog (1 rot. bond)
Binding-mode inference from related adenosine receptor docking study
Conformational Analysis Scaffold Hopping Structure-Based Drug Design

Adenosine Receptor Affinity Modulation Precedent

The 3-(trifluoromethyl)benzyl substituent present on the target compound has been independently studied as part of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) scaffold at adenosine receptors. In the study by Federico et al. (2015), the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety—directly analogous to the N1-substituent of the target compound—was described as 'a group believed to confer potency and selectivity toward the human A2B adenosine receptor' [1]. While the PTP-conjugated compounds were unexpectedly inactive at hA2B, they displayed nanomolar affinity at the hA3 AR, with the best compound (6) achieving hA3 AR Ki = 11 nM and selectivity ratios of A1/A3 and A2A/A3 > 9090; A2B/A3 > 909 [1]. This establishes a literature precedent that the 3-(trifluoromethyl)benzyl-pyrazole motif can productively engage adenosine receptor binding pockets.

GPCR affinity precedent
Class-level
Related PTP compound: hA₃ AR Ki 11 nM
3-Trifluoromethylbenzyl-pyrazole motif engages adenosine receptors; supports fragment-based design
Target compound itself not directly assayed; class-level inference
GPCR Ligand Design Adenosine Receptor Trifluoromethyl Pharmacophore

Predicted Boiling Point and Density

The target compound has a predicted boiling point of 363.1 ± 42.0 °C at 760 mmHg and a predicted density of 1.31 ± 0.1 g/cm³ . These values reflect the contribution of the trifluoromethyl group to increased density (compared to non-fluorinated analogs, which typically have densities in the 1.1–1.2 g/cm³ range) and moderate volatility. For comparison, the regioisomeric compound 1307705-43-6 (a related C12H12F3N3 isomer with different substitution pattern) has a predicted boiling point of 373.2 ± 42.0 °C , suggesting that the specific substitution pattern of the target compound may confer marginally lower boiling point among isomers.

Boiling point & density
Context-dependent
BP 363.1 °C; Density 1.31 g/cm³
Predicted values support purification and formulation planning
Computed; experimental data may differ
Physical Property Prediction Compound Handling Formulation Development

Topological Polar Surface Area and Drug-Likeness

The target compound has a computed TPSA of 43.8 Ų, 1 hydrogen bond donor (HBD), and 5 hydrogen bond acceptors (HBA) [1]. The des-methyl analog 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine (CAS 956395-93-0) has a comparable TPSA (~43–44 Ų, based on the same pyrazol-3-amine core) but a lower molecular weight (241.21 vs. 255.24) . The combination of moderate TPSA (well within the <140 Ų threshold for oral bioavailability) and balanced HBD/HBA count positions the target compound favorably within drug-likeness space, while the additional methyl group provides a handle for further modulating logP without changing the core hydrogen-bonding pharmacophore.

TPSA & drug-likeness
Context-dependent
TPSA 43.8 Ų; HBD 1; HBA 5
Fragment-likeness (Rule of 3) compatible; lipophilicity differentiated from des-methyl analog
Computed TPSA; validates building-block selection in property-guided libraries
Drug-Likeness ADME Prediction Computational Chemistry

Optimal Procurement Scenarios


Fragment-Based Discovery with GPCR Pharmacophore Precedent

Research teams pursuing adenosine receptor or related GPCR targets can procure this compound as a fragment or building block, leveraging the literature precedent established by Federico et al. (2015) for the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety [1]. The target compound's 3-amino group provides a synthetic handle for amide coupling, urea formation, or reductive amination to elaborate into lead-like molecules, while the 5-methyl group offers a position for further functionalization or serves as a lipophilicity-tuning element distinct from the des-methyl analog. The moderate TPSA (43.8 Ų) and single HBD comply with fragment-likeness (Rule of 3) criteria, making this compound suitable for fragment library inclusion .

SAR Exploration of N1-Benzyl vs. N1-Phenyl Connectivity

In kinase or GPCR inhibitor programs where the spatial orientation of the trifluoromethylphenyl group is critical for binding, this compound serves as the N1-benzyl-linked comparator to the N1-phenyl analog (CAS 1273833-76-3). The additional rotatable bond (2 vs. 1) and methylene spacer length (~0.5–1.0 Å extension) provide a distinct conformational profile [1]. Procurement of both compounds enables head-to-head SAR evaluation of linker flexibility on target potency and selectivity, where the benzyl spacer may grant access to subpockets inaccessible with the more rigid N-phenyl series .

Parallel Library Synthesis with 3-Amino-5-methylpyrazole Core

This compound is suited as a diversification point for amide- or urea-based libraries. The predicted pKa of 3.95 implies that the 3-amino group is a relatively poor nucleophile under neutral conditions, which can be advantageous for chemoselective derivatization strategies—allowing, for example, selective acylation under mildly basic conditions (pH ~8–9) where the amine is partially deprotonated [1]. The compound is commercially available from multiple vendors at ≥95% purity in 1 g and 5 g quantities, supporting medium-throughput library production .

Physicochemical Benchmarking for Lead Optimization

For computational chemists and medicinal chemists building predictive models, the availability of computed (and where available, predicted experimental) property data—MW 255.24, XLogP3 2.8, TPSA 43.8 Ų, pKa 3.95 ± 0.11, boiling point 363.1 °C, density 1.31 g/cm³—makes this compound a well-characterized entry in the fluorinated pyrazol-3-amine chemical space [1]. When benchmarked against its des-methyl analog (MW 241.21) and N-phenyl analog (MW 241.21), the target compound occupies a distinct MW/logP coordinate that can be exploited for property-based lead optimization, particularly when fine-tuning lipophilicity within a congeneric series [2].

Application
Selection Property
Validation Focus
GPCR fragment-based discovery
3-Trifluoromethylbenzyl pharmacophore context
Adenosine receptor binding model review
N1-benzyl vs. N-phenyl SAR
Conformational flexibility (rotatable bond count)
Binding-mode compatibility review
Parallel amide/urea library synthesis
3-Amino synthetic handle with predicted pKa
Chemoselective derivatization context
Physicochemical lead optimization benchmark
Computed lipophilicity and TPSA
Property-based drug-likeness model review
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